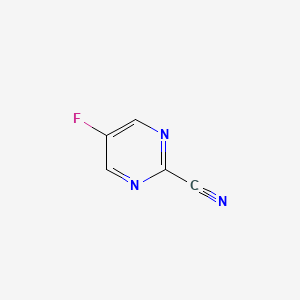

5-Fluoropyrimidine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIUVAWQVCEHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657727 | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-55-7 | |

| Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoropyrimidine-2-carbonitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, Reactivity, and Applications of a Key Building Block in Modern Drug Discovery.

Introduction

5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the nitrile group on the pyrimidine scaffold, make it a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a detailed technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, established synthetic methodologies, reactivity profile, and its pivotal role in the creation of novel therapeutics, particularly in the realms of oncology and virology.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The pyrimidine core, a fundamental component of nucleobases, provides a scaffold that can interact with various biological targets. The additional cyano group offers a reactive handle for further chemical transformations, allowing for the construction of complex molecular architectures. This combination of features in this compound has propelled its use in the development of innovative drug candidates targeting critical enzymes and signaling pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthetic chemistry. These properties dictate its behavior in different solvent systems, its stability under various conditions, and its compatibility with other reagents.

| Property | Value | Source |

| Molecular Formula | C5H2FN3 | [1][2] |

| Molecular Weight | 123.09 g/mol | [3] |

| Appearance | Brown solid | [2] |

| CAS Number | 38275-55-7 | [2][3] |

| Purity | 97% | [2] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO and DMF | [1] |

| Storage | Store at 0-8 °C in a cool, dry, well-ventilated area | [1][2] |

Stability and Handling:

This compound is generally stable under normal laboratory conditions.[1] However, it should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.[1] It is crucial to keep it away from heat sources, open flames, and strong oxidizing agents, acids, and bases, as it may react with these substances.[1][4] When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][6]

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of pyrimidine derivatives typically exhibits characteristic vibration frequencies. For a compound like this compound, one would expect to observe a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Other characteristic peaks would include those for C-H aromatic stretching, C=C and C=N stretching of the pyrimidine ring.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups.[7][8] ¹³C NMR would show distinct signals for each carbon atom in the molecule, with the carbon of the nitrile group appearing in a characteristic downfield region.[8]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be useful for structural confirmation.[9]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, as efficient synthetic routes are essential for its availability as a building block.

General Synthetic Strategies

While a specific, detailed synthesis for this compound is not outlined in the provided results, general methods for the synthesis of pyrimidine-5-carbonitrile derivatives often involve multi-component reactions. These reactions are highly efficient as they combine three or more reactants in a single step to form a complex product.[10] A common approach involves the condensation of an aldehyde, a source of ammonia (like urea or thiourea), and a compound containing an active methylene group, such as malononitrile.[11]

A general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives involves mixing an aldehyde, urea or thiourea, and malononitrile under solvent-free conditions at elevated temperatures, often with a catalyst.[11] After the reaction is complete, the product is typically isolated by precipitation and purified by recrystallization.[11]

Reactivity Profile

The reactivity of this compound is characterized by the interplay of the electron-deficient pyrimidine ring, the activating nitrile group, and the directing effects of the fluorine atom.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the pyrimidine ring nitrogens makes the carbon atoms of the ring susceptible to nucleophilic attack. This allows for the displacement of leaving groups on the ring by various nucleophiles. For example, chloropyrimidine derivatives can undergo nucleophilic substitution with secondary amines.[12]

-

Reactions of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations provide access to a wide range of other functionalized pyrimidine derivatives.

-

Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. For instance, fluorinated β-arylidene malononitriles can undergo cycloaddition reactions to form pyrimido[4,5-d]pyrimidines.[13]

Applications in Drug Discovery

This compound and its derivatives have emerged as privileged scaffolds in the design of novel therapeutic agents, particularly in the field of oncology. The fluoropyrimidine core is a key component of several established anticancer drugs.

Role in Anticancer Drug Development

Fluoropyrimidines, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), exert their anticancer effects by interfering with DNA and RNA synthesis.[14][15] 5-FU is metabolized in cells to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[14][16][17] This leads to a "thymineless death" of cancer cells.[14] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal function.[15][16]

Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as potential anticancer agents targeting various signaling pathways involved in cancer progression.

-

EGFR Inhibitors: Several studies have focused on designing pyrimidine-5-carbonitrile derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[12][18][19] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.[12]

-

Dual EGFR/COX-2 Inhibitors: Some pyrimidine-5-carbonitrile derivatives have been designed to dually inhibit both EGFR and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[12]

-

PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer. Novel morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[20]

-

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been designed as potential VEGFR-2 inhibitors.[21]

Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives

The following is a general, representative protocol for the synthesis of pyrimidine-5-carbonitrile derivatives based on a multi-component reaction.[11]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Malononitrile (1.2 mmol)

-

Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[11]

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate

-

Distilled water

-

Hot ethanol

-

Filtration apparatus

Procedure:

-

Combine the aromatic aldehyde, urea or thiourea, malononitrile, and catalyst in a round-bottom flask.

-

Heat the reaction mixture to 80 °C under solvent-free conditions with continuous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, add distilled water to the reaction mixture and allow it to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with hot ethanol (3 x 2 mL) to remove any unreacted starting materials and impurities.

-

Dry the purified product.

Causality behind Experimental Choices:

-

Solvent-free conditions: This approach is often more environmentally friendly ("green chemistry") and can lead to higher reaction rates and yields.

-

Catalyst: The use of a solid acid catalyst can facilitate the reaction and can often be recovered and reused, adding to the efficiency and sustainability of the process.[11]

-

Excess Urea/Thiourea and Malononitrile: Using a slight excess of these reagents helps to drive the reaction to completion.

-

Washing with hot ethanol: This step is crucial for purifying the product, as the desired pyrimidine-5-carbonitrile derivative is often poorly soluble in hot ethanol, while the starting materials and byproducts are more soluble.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a fluorinated pyrimidine core and a reactive nitrile handle provides a versatile platform for the synthesis of a diverse range of bioactive molecules. The insights into its physicochemical properties, synthesis, and reactivity presented in this guide underscore its importance as a key building block for medicinal chemists. As our understanding of the molecular drivers of diseases like cancer continues to grow, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the development of the next generation of targeted therapies. The ongoing research into novel derivatives and their biological activities promises to further expand the therapeutic potential of this remarkable chemical entity.

References

- This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter. (n.d.). Nanjing Finechem Holding Co.,Limited.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Tomasz, A. (1970). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 103(2), 340-347.

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).

- Miura, K., Kinouchi, M., Ishida, K., Fujii, T., & Tanaka, Y. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717-1730.

- 5-fluorouracil SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- 5-Fluoropyridine-2-Carbonitrile. (n.d.). Methylamine Supplier.

- 2-Chloro-5-fluoropyrimidine SAFETY DATA SHEET. (2010, April 30). Fisher Scientific.

- This compound. (n.d.). Sigma-Aldrich.

- This compound 97%. (n.d.). AChemBlock.

- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(18), 12185-12204.

- Al-Ostoot, F. H., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 128, 106093.

- Abdelgawad, M. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(41), 17855-17872.

- Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105219.

- Abdel-Wahab, B. F., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Molecular Sciences, 13(9), 11428-11440.

- 5-Fluoropyrimidin-2-ol SAFETY DATA SHEET. (n.d.). AK Scientific, Inc.

- Zare, K., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3465.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate.

- El-Naggar, A. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(19), 4334-4352.

- Dasari, M., et al. (2018). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7949-7960.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate.

Sources

- 1. This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]

- 2. This compound 97% | CAS: 38275-55-7 | AChemBlock [achemblock.com]

- 3. This compound | 38275-55-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. new.zodml.org [new.zodml.org]

- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoropyrimidine-2-carbonitrile Starting Materials

Executive Summary & Strategic Overview

5-Fluoropyrimidine-2-carbonitrile stands as a critical structural motif and a key building block in contemporary medicinal chemistry. Its strategic importance lies in its role as a precursor to a multitude of pharmacologically active agents, including kinase inhibitors used in oncology. The presence of the fluorine atom at the 5-position often enhances metabolic stability and binding affinity, while the 2-carbonitrile group serves as a versatile synthetic handle for further molecular elaboration.

This guide provides an in-depth exploration of the prevalent and field-proven synthetic pathways to this compound, with a primary focus on the synthesis and manipulation of its essential starting materials. We will dissect the core chemical transformations, moving beyond a mere recitation of procedural steps to illuminate the underlying mechanistic principles and the rationale behind experimental design choices. The protocols described herein are grounded in established, peer-reviewed literature, ensuring reliability and reproducibility for researchers engaged in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach to this compound reveals a clear and efficient primary synthetic strategy. The target molecule can be disconnected at the C-CN bond, pointing to a 2-halo-5-fluoropyrimidine as the immediate precursor. This intermediate, in turn, can be derived from a more symmetrically substituted pyrimidine, which is ultimately accessible from the widely available and inexpensive starting material, 5-fluorouracil.

A Predictive Physicochemical Profile of 5-Fluoropyrimidine-2-carbonitrile: Solubility and Stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules, understanding its fundamental physicochemical properties is paramount for its effective use in research and development. The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby defining its solubility and stability.

This guide provides a comprehensive analysis of the solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document establishes a predictive profile grounded in authoritative data from closely related structural analogs, most notably the widely studied antineoplastic agent 5-Fluorouracil (5-FU). By combining known supplier data with established chemical principles and validated methodologies for analogous compounds, this guide serves as a robust framework for scientists, enabling them to anticipate the behavior of this compound and design effective experimental protocols for its characterization.

Section 1: Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings. The table below summarizes its known characteristics, supplemented by predicted values derived from its chemical structure.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₅H₂FN₃ | [1] |

| Molecular Weight | 123.09 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | ~7.5 - 8.5 | Rationale: The pyrimidine ring nitrogens are weakly basic. This is analogous to 5-Fluorouracil (pKa ~8.0)[2], though the electron-withdrawing nitrile group may slightly decrease the basicity compared to the uracil structure. |

| Predicted LogP | ~0.5 - 1.5 | Rationale: The structure is relatively non-polar. Compared to 5-Fluorouracil (LogP ~ -0.9), the replacement of the two carbonyl oxygens and N-H protons with a nitrile group and ring C-H reduces hydrogen bonding capacity with water, likely increasing the octanol-water partition coefficient. |

Section 2: Solubility Profile

Solubility is a critical parameter that dictates formulation strategies, bioavailability, and reaction conditions. The non-polar nature of the fluoropyrimidine ring combined with the polar nitrile group suggests a nuanced solubility profile.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

-

Aqueous Solubility: Low. The molecule's limited ability to form hydrogen bonds with water restricts its solubility.[1]

-

Organic Solubility: Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This is consistent with the behavior of many heterocyclic compounds used in drug discovery for creating stock solutions.

Quantitative Solubility Comparison

To provide context, the table below compares the known qualitative solubility of this compound with the experimentally determined quantitative solubility of its structural analog, 5-Fluorouracil (5-FU).

| Solvent | This compound | 5-Fluorouracil (5-FU) |

| Water / PBS (pH 7.2) | Low | ~12.2 g/L (or ~12 mg/mL) at 20°C[2], ~8 mg/mL in PBS[3] |

| Ethanol | Predicted to be sparingly soluble | ~0.8 mg/mL[3] |

| DMSO | Soluble | ~53 mg/mL[3] |

| DMF | Soluble | ~60 mg/mL[3] |

This comparison underscores the critical role of the uracil structure in conferring higher aqueous solubility to 5-FU compared to the likely profile of this compound. The loss of the two N-H protons and two carbonyl groups, which act as hydrogen bond donors and acceptors respectively, is the primary reason for the predicted lower aqueous solubility of the title compound.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

For researchers requiring quantitative data, the following protocol provides a reliable, high-throughput method for determining kinetic solubility. The causality behind this choice is speed and resource efficiency, making it ideal for early-stage research where relative solubility across different conditions is more critical than absolute thermodynamic values.

-

Preparation of Stock Solution:

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in 1 mL of high-purity DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution using a vortex mixer.

-

-

Assay Plate Preparation:

-

Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Add 2 µL of the 10 mg/mL DMSO stock solution to each well. This creates a final concentration of 100 µg/mL with 1% DMSO, which minimizes solvent effects. Prepare in triplicate.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours on a plate shaker to allow for precipitation to reach equilibrium.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Compare the readings against a calibration curve prepared from serial dilutions of a known insoluble standard (e.g., formazin).

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Visualization: Solubility Assessment Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: A step-by-step workflow for determining the kinetic solubility of a research compound.

Section 3: Stability Profile and Predicted Degradation

The stability of this compound is crucial for its storage, handling, and application. While it is reported to be stable under normal conditions, it may react with strong acids, bases, or oxidizing agents.[1]

Predicted Degradation Pathways

By analogy with 5-Fluorouracil and considering the chemistry of the nitrile group, two primary degradation pathways can be predicted under hydrolytic stress:

-

Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would proceed first to an amide intermediate (5-Fluoropyrimidine-2-carboxamide) and subsequently to a carboxylic acid (5-Fluoropyrimidine-2-carboxylic acid). This is a common and well-documented reaction for nitrile-containing heterocyclic compounds.

-

Pyrimidine Ring Opening: 5-FU is known to undergo hydrolytic degradation via hydration of the C5-C6 double bond, followed by ring cleavage.[4] A similar mechanism could be initiated for this compound, particularly under harsh pH conditions, leading to the formation of various acyclic degradation products.

Visualization: Predicted Hydrolytic Degradation Pathways

Caption: Potential degradation pathways under acidic or basic hydrolytic stress conditions.

Experimental Protocol: Forced Degradation Study

To experimentally validate these predicted pathways and identify other potential liabilities, a forced degradation study is essential. This protocol ensures a comprehensive assessment by exposing the compound to a range of stress conditions, which is a cornerstone of drug development as outlined by ICH guidelines.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is often faster).

-

Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).

-

-

Timepoint Sampling and Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by a stability-indicating HPLC-UV method (see Section 4). A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the spectral properties of degradants. For structural elucidation of major degradants, LC-MS/MS is the preferred method.[5][6]

-

-

Data Interpretation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

-

Document the retention times and peak areas of all new impurity peaks. Aim for 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

-

Section 4: Recommended Analytical Methodologies

Accurate quantification and impurity profiling require robust analytical methods. While specific methods for this compound are not published, standard reversed-phase HPLC methods used for 5-FU and other small polar molecules are directly applicable.[7][8]

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography and provides a good starting point for separating a non-polar compound from more polar degradants.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for acidic and basic compounds.

-

Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.

-

-

Method Development:

-

Isocratic Elution: Begin with a simple isocratic method (e.g., 70% A / 30% B) to determine the approximate retention time of the parent compound.

-

Gradient Elution: To ensure separation of potential impurities, develop a linear gradient. A typical starting gradient would be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

Detection: Use a UV/PDA detector. The maximum absorbance wavelength (λmax) for 5-FU is ~266 nm[3]; a similar value is expected for this compound. Scan from 200-400 nm to capture data for impurities with different chromophores.

-

-

System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets suitability criteria (e.g., %RSD for peak area < 2.0%, tailing factor < 1.5).

This methodical approach ensures the development of a robust, stability-indicating method capable of separating the parent compound from its process impurities and degradation products, thereby guaranteeing the trustworthiness of the analytical results.

Conclusion

This technical guide provides a predictive yet scientifically grounded profile of this compound's solubility and stability. By leveraging authoritative data from the well-characterized analog 5-Fluorouracil and adhering to fundamental chemical principles, we have established a clear set of expectations for its behavior. The qualitative assessment suggests low aqueous solubility and susceptibility to hydrolytic degradation, particularly at the nitrile group.

For researchers and drug development professionals, the value of this guide lies not only in its predictions but in the detailed, field-proven experimental protocols provided. These methodologies for assessing solubility, conducting forced degradation studies, and developing analytical methods form a self-validating framework for moving beyond prediction to empirical characterization. By following these workflows, scientists can confidently generate the specific, high-quality data required to advance their research and development objectives involving this compound.

References

- Source: Nanjing Finechem Holding Co.

-

Title: HPLC analysis of 5-FU and FdUMP in tissue and serum Source: PubMed URL: [Link]

-

Title: 5-Fluorouracil Source: PubChem URL: [Link]

-

Title: Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use Source: PubMed URL: [Link]

-

Title: A review of analytical methods for the determination of 5-fluorouracil in biological matrices Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Uracil and 5-fluorouracil degradation pathway Source: ResearchGate URL: [Link]

-

Title: Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method Source: MDPI URL: [Link]

-

Title: Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry Source: PubMed URL: [Link]

Sources

- 1. This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]

- 2. 5-Fluorouracil | 51-21-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Reactivity and Functional Group Compatibility of 5-Fluoropyrimidine-2-carbonitrile

Introduction: The Strategic Value of 5-Fluoropyrimidine-2-carbonitrile in Modern Drug Discovery

This compound is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyrimidine ring, the fluoro substituent, and the nitrile group, render it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups offers a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the pursuit of potent and selective modulators of biological targets. Pyrimidine-based compounds have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive overview of the chemical reactivity and functional group compatibility of this compound. We will delve into the nuances of its behavior in key synthetic transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Reactivity Profile: Understanding the Electronic Landscape

The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyrimidine core is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the fluorine atom at the 5-position and the potent electron-withdrawing nitrile group at the 2-position. This electronic landscape dictates the molecule's susceptibility to nucleophilic attack and its behavior in various chemical transformations.

Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 5-fluoropyrimidine core makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is present at the C4 or C6 position.

Regioselectivity in SNAr Reactions

In di- or tri-substituted pyrimidines, the regioselectivity of SNAr is a critical consideration. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. The presence of the electron-withdrawing nitrile group at C2 further deactivates this position for substitution while activating the C4 and C6 positions. The fluorine at C5 also contributes to the overall activation of the ring towards nucleophilic attack.

Transformations of the 2-Cyano Group: A Gateway to Diverse Functionality

The nitrile group at the C2 position is a versatile handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the 5-fluoropyrimidine scaffold.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions.[3][4][5] However, the choice of conditions must be made with careful consideration of the stability of the fluoropyrimidine core.

Acid-Catalyzed Hydrolysis:

Heating the nitrile with a strong aqueous acid, such as hydrochloric acid, will typically yield the corresponding carboxylic acid.[4] The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed.

Base-Catalyzed Hydrolysis:

Treatment with a strong base, like sodium hydroxide, followed by acidic workup, also affords the carboxylic acid.[3] The initial product is the carboxylate salt.

| Condition | Reagents | Typical Temperature | Product | Reference(s) |

| Acidic | aq. HCl | Reflux | Carboxylic Acid | [4][5] |

| Basic | aq. NaOH, then H3O+ | Reflux | Carboxylic Acid | [3] |

Causality Behind Experimental Choices:

-

Harsh Conditions: Both acidic and basic hydrolysis of nitriles often require elevated temperatures. This is due to the stability of the carbon-nitrogen triple bond.

-

Substrate Stability: While fluorinated pyrimidines are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation of the pyrimidine ring or loss of the fluorine substituent. Therefore, careful optimization of reaction time and temperature is crucial.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a key entry point for further functionalization, such as amide bond formation or reductive amination.

Reduction with Lithium Aluminum Hydride (LiAlH4):

A powerful reducing agent like LiAlH4 is effective in converting nitriles to primary amines.[6][7][8] The reaction is typically carried out in an ethereal solvent like THF, followed by an aqueous workup.

Catalytic Hydrogenation:

Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) can also effect the reduction of nitriles to amines.[9]

| Reducing Agent | Solvent | Workup | Product | Reference(s) |

| LiAlH4 | THF | Aqueous | Primary Amine | [6][7] |

| H2, Raney Ni | Methanol/Ammonia | Filtration | Primary Amine | [9] |

Trustworthiness of Protocols:

-

LiAlH4: This is a highly reliable and general method for nitrile reduction. However, it is a potent reagent that will also reduce other functional groups like esters and carboxylic acids. The workup procedure is critical to safely quench the excess reagent and liberate the amine product.

-

Catalytic Hydrogenation: This method offers a milder alternative to LiAlH4 and is often more suitable for substrates with other reducible functional groups that need to be preserved. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

Conversion to 1H-Tetrazoles

The [3+2] cycloaddition of an azide source with the nitrile group provides a direct route to 5-substituted 1H-tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.

Reaction with Sodium Azide:

The reaction is typically carried out by heating the nitrile with sodium azide in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or a Lewis acid to activate the nitrile.[10][11]

Leveraging Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it is typically necessary to first introduce a leaving group, most commonly a halogen, at the desired position of coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a widely used transformation in drug discovery.[12][13][14] For a derivative like 4,6-dichloro-5-fluoropyrimidine-2-carbonitrile, regioselective coupling can be achieved.

Regioselectivity in Suzuki Coupling:

Similar to SNAr reactions, the C4 and C6 positions are generally more reactive in Suzuki couplings than the C2 position. It is often possible to achieve selective mono-arylation at the C4 position under carefully controlled conditions.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16][17] This reaction provides a complementary approach to SNAr for the synthesis of aminated pyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 4-Chloro-5-fluoropyrimidine-2-carbonitrile Derivative with an Amine

This protocol describes a typical procedure for the displacement of a chlorine atom at the C4 position with an amine nucleophile.

Caption: Nitrile Reduction Workflow.

Materials:

-

This compound (1.0 equiv)

-

Lithium aluminum hydride (LiAlH4) (1.5-2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH4 and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the this compound in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.

Functional Group Compatibility and Stability

This compound is a relatively stable compound under standard laboratory conditions. However, its compatibility with various reagents and conditions should be considered during reaction planning.

-

Acidic Conditions: The pyrimidine ring is generally stable to moderately acidic conditions. However, strong, hot acids used for prolonged periods, such as in nitrile hydrolysis, may lead to decomposition.

-

Basic Conditions: The molecule is susceptible to strong bases. Besides the potential for nitrile hydrolysis, strong bases could potentially react with other positions on the ring. The stability of 5-fluorouracil, a related compound, is known to be pH-dependent.

-

Oxidizing Agents: The pyrimidine ring is generally resistant to oxidation, but strong oxidizing agents should be used with caution.

-

Reducing Agents: As demonstrated, the nitrile group is readily reduced. The pyrimidine ring itself is generally stable to hydride-based reducing agents and catalytic hydrogenation conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity profile and functional group compatibility is paramount for its effective utilization in drug discovery and development. The electron-deficient nature of the pyrimidine core, activated by the fluoro and cyano substituents, makes it an excellent substrate for nucleophilic aromatic substitution. The nitrile group serves as a versatile handle for a variety of transformations, including hydrolysis, reduction, and cycloaddition. Furthermore, halogenated derivatives of this scaffold are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling rapid diversification. By carefully selecting reaction conditions and understanding the inherent reactivity of this scaffold, researchers can unlock its full potential in the synthesis of novel chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.

- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central.

- Organic Syntheses. (n.d.). v93p0306-10.gif.

- Chemistry LibreTexts. (2023). The Reduction of Nitriles.

- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.

- YouTube. (2025). Reduction of nitriles to amines using LiAlH4.

- Wikipedia. (n.d.).

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Chemistry LibreTexts. (2023).

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.

- ResearchGate. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- CSD Education. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.

- Chemguide. (n.d.). hydrolysis of nitriles.

- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

- AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles.

- PubMed Central. (n.d.).

- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.

- ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

- ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.

- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.

- National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.

- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

- Arkivoc. (2008).

- Google Patents. (n.d.).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2025).

- Wiley Online Library. (2025).

- National Center for Biotechnology Information. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- ResearchGate. (2025). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoropyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Pyrimidines

5-Fluoropyrimidine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated pyrimidine core, positions it as a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the pyrimidine ring is a key scaffold in many biologically active compounds.[1] However, the very features that make this compound a powerful tool in drug discovery also necessitate a profound respect for its potential hazards.

This guide provides an in-depth analysis of the risks associated with this compound and outlines a comprehensive framework for its safe handling. As Senior Application Scientists, our experience dictates that a proactive and informed approach to safety is not merely a procedural formality but a cornerstone of scientific integrity and successful research outcomes.

I. Hazard Identification and Risk Assessment: Understanding the Threat Profile

The primary hazards of this compound stem from its structural alerts: the fluorinated pyrimidine ring, analogous to the cytotoxic agent 5-Fluorouracil (5-FU), and the nitrile functional group.

Toxicological Hazards

While specific toxicological data for this compound is not extensively published, its structural similarity to 5-FU suggests a potential for significant cytotoxic and genotoxic effects.[2] 5-FU is a known antineoplastic drug that inhibits DNA synthesis.[3] Therefore, it is prudent to handle this compound as a potentially cytotoxic and mutagenic compound.

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[4]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[5]

-

Carcinogenicity and Genotoxicity: Suspected of causing genetic defects and cancer.[2][4]

The Nitrile Group: A Latent Cyanide Hazard

The presence of a carbon-nitrogen triple bond (a nitrile group) introduces the risk of releasing highly toxic hydrogen cyanide (HCN) gas under certain conditions.

-

Thermal Decomposition: Heating the compound can lead to its decomposition, potentially releasing HCN.[6]

-

Hydrolysis: While generally stable, hydrolysis under acidic or basic conditions could theoretically liberate cyanide.[7][8]

Due to these inherent risks, a rigorous risk assessment is mandatory before any work with this compound commences.

Risk Assessment Workflow

Caption: Workflow for risk assessment and implementation of control measures.

II. Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances by isolating the hazard from the worker.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]

-

Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder handling hood is recommended to prevent the dispersion of fine particles.

III. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with powder-free nitrile gloves.[3] | Provides a primary and secondary barrier against chemical permeation. The outer glove can be removed immediately upon contamination.[9] |

| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes and aerosols. Standard safety glasses are insufficient.[9] |

| Body Protection | A disposable, back-closing, solid-front gown with long sleeves and tight-fitting cuffs.[9] | Prevents skin contact with the compound. |

| Respiratory Protection | An N95 or higher-rated respirator should be available for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[3] | Protects against inhalation of airborne particles. |

IV. Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with this compound.

Protocol for Weighing and Preparing a Stock Solution

-

Preparation:

-

Don all required PPE (double nitrile gloves, lab coat, safety goggles).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any spills.[10]

-

Label all necessary glassware and containers before starting.

-

-

Weighing:

-

Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.

-

Use a dedicated set of spatulas and weighing paper for this compound.

-

Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.

-

-

Dissolution:

-

In the fume hood, add the solvent to the container with the weighed compound.

-

Use a sealed container for dissolution to prevent the release of vapors or aerosols.

-

If sonication or vortexing is required, ensure the container is tightly capped.

-

-

Cleanup:

-

Decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a high pH solution followed by a thorough rinse with water and 70% ethanol).[11]

-

Dispose of all contaminated disposable materials (gloves, absorbent pads, weighing paper) in a designated hazardous waste container.[10]

-

Remove the outer pair of gloves before leaving the fume hood.

-

Wash hands thoroughly after removing all PPE.

-

V. Storage and Waste Management: Containment and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

Store in a designated, locked cabinet to restrict access.[4]

Waste Disposal

-

All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[4]

-

Solid waste (gloves, absorbent pads, etc.) should be collected in a dedicated, labeled, and sealed container.[10]

-

Liquid waste should be collected in a labeled, sealed, and chemically resistant container.

-

Follow all institutional and local regulations for hazardous waste disposal.

VI. Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne contamination.

-

Don PPE: Before attempting to clean a spill, don appropriate PPE, including a respirator if necessary.

-

Containment: Cover the spill with an absorbent material from a chemical spill kit.[11]

-

Neutralization (if applicable and safe): For small spills, a deactivating solution may be used according to established protocols.

-

Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable decontaminating solution, followed by water.[11]

-

Reporting: Report the incident to the appropriate safety personnel.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Conclusion: A Culture of Safety

This compound is a compound with immense potential in the advancement of therapeutic sciences. However, this potential can only be realized through a steadfast commitment to safety. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly unlock the scientific value of this important molecule. This guide serves as a foundational resource, but it is the daily practice of these principles that will ensure a safe and productive research environment.

References

-

Fluorouracil - University of Michigan-Dearborn. (n.d.). Retrieved from [Link]

-

Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

-

The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed. (n.d.). Retrieved from [Link]

-

DECONTAMINATION AND WASTE MANAGEMENT - UAB. (n.d.). Retrieved from [Link]

-

Enzymatic hydrolysis of cyanogenic compounds, linamarin, and dhurrin. - ResearchGate. (n.d.). Retrieved from [Link]

- A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. (n.d.). Retrieved from [https://www.

-

Metabolism of cyanogenic glycosides: A review - PubMed. (2019, January 4). Retrieved from [Link]

-

Cyanogenesis in Macadamia and Direct Analysis of Hydrogen Cyanide in Macadamia Flowers, Leaves, Husks, and Nuts Using Selected Ion Flow Tube–Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]

-

Enzymatic hydrolysis of cyanogenic compounds, linamarin, and dhurrin. - ResearchGate. (n.d.). Retrieved from [Link]

-

The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues - HKU Scholars Hub. (2012, November 26). Retrieved from [Link]

-

Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025, October 18). Retrieved from [Link]

Sources

- 1. "Molecular products from the thermal degradation of glutamic acid" by Joshua K. Kibet, Lavrent Khachatryan et al. [repository.lsu.edu]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. nj.gov [nj.gov]

- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidines

This in-depth technical guide charts the seminal discovery and historical development of fluorinated pyrimidines, a class of compounds that revolutionized cancer chemotherapy. We will delve into the scientific rationale, key experiments, and the pioneering individuals who ushered in a new era of targeted cancer treatment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of these critical therapeutic agents.

The Genesis of an Idea: A Rational Approach to Cancer Chemotherapy

In the mid-20th century, the landscape of cancer treatment was largely dominated by surgery and radiation therapy. Chemotherapy was in its nascent stages, with many of the early agents being highly toxic and non-specific. A paradigm shift was needed—a move towards a more rational design of anticancer drugs.

The intellectual groundwork for the development of fluorinated pyrimidines was laid by the observation that certain cancer cells exhibit a voracious appetite for uracil, a fundamental component of ribonucleic acid (RNA).[1] In 1954, Abraham Cantarow and Karl Paschkis discovered that liver tumors in rats absorbed radioactive uracil more readily than normal liver cells.[2] This finding sparked a crucial idea: could a modified, "fraudulent" version of uracil be synthesized to selectively target and disrupt the metabolic machinery of cancer cells?

This concept of "lethal synthesis," where a non-toxic compound is metabolized into a toxic agent within the cell, became the driving force behind the work of Dr. Charles Heidelberger, a visionary cancer researcher at the University of Wisconsin.[3] Heidelberger had previously observed the potent inhibitory effects of fluoroacetic acid, a fluorine-containing compound, on a vital enzyme.[2] He hypothesized that introducing a fluorine atom—a small but highly electronegative element—into the uracil molecule could create a powerful antimetabolite.

The Breakthrough Synthesis of 5-Fluorouracil (5-FU)

The challenge of synthesizing this novel compound fell to Robert Duschinsky and his colleagues at Hoffmann-La Roche.[2] In a landmark achievement, they successfully synthesized 5-fluorouracil (5-FU) in 1957.[1][4] This pioneering work was a testament to the burgeoning field of fluorine chemistry and its potential applications in medicine.

Original Synthesis of 5-Fluorouracil: A Representative Protocol

Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from Duschinsky, Pleven, and Heidelberger, 1957)

-

Preparation of Ethyl Fluoroacetate: The synthesis would have likely begun with the preparation of ethyl fluoroacetate, a key fluorine-containing starting material. This was a hazardous reagent due to its high toxicity.[3]

-

Condensation to Form an α-fluoro-β-ketoester Enolate: Ethyl fluoroacetate would then be reacted with a suitable reagent, such as an ester, in the presence of a strong base to form an α-fluoro-β-ketoester enolate.

-

Ring Closure with Isothiourea: The pyrimidine ring was then constructed by reacting the enolate with an isothiourea salt. This cyclization reaction is a classic method for pyrimidine synthesis.

-

Hydrolysis and Isolation: The resulting intermediate would then be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.

-

Purification: The crude 5-fluorouracil would be purified by recrystallization to obtain the final product in a pure form for biological testing.

This synthetic route, while groundbreaking, highlighted the challenges of working with fluorine-containing compounds and the need for careful handling of toxic reagents.

From the Bench to the Clinic: Early Biological Evaluation of 5-FU

With 5-FU in hand, Heidelberger and his team embarked on a series of elegant experiments to determine its biological activity. Their initial findings, published in Nature in 1957, demonstrated the potent tumor-inhibitory effects of 5-FU in animal models.[1]

In Vitro and In Vivo Antitumor Activity

The initial screening of 5-FU's anticancer properties would have utilized the common in vitro and in vivo models of the 1950s.

Experimental Protocol: In Vitro Evaluation of 5-FU (Representative Methodology)

-

Cell Culture: Cancer cell lines available at the time, such as Ehrlich ascites carcinoma cells, would be cultured in a suitable growth medium.

-

Drug Exposure: The cultured cells would be exposed to varying concentrations of 5-FU for a defined period.

-

Assessment of Cytotoxicity: The cytotoxic effects of 5-FU would be determined by methods such as cell counting (using a hemocytometer and vital stains like trypan blue to differentiate live and dead cells) or by measuring the inhibition of metabolic activity.

Experimental Protocol: In Vivo Evaluation of 5-FU in a Murine Tumor Model (Representative Methodology)

-

Tumor Implantation: Mice would be implanted with a tumor model, such as Sarcoma 180 or Flexner-Jobling carcinoma.

-

Drug Administration: A solution of 5-FU would be administered to the tumor-bearing mice, typically via intraperitoneal injection, at various doses and schedules.

-

Tumor Growth Inhibition: The antitumor effect would be assessed by measuring the size of the tumors in the treated mice compared to a control group that received a placebo.

-

Survival Analysis: The overall survival of the treated mice would be monitored and compared to the control group to determine the efficacy of the treatment.

These early studies revealed that 5-FU was a potent inhibitor of tumor growth, paving the way for its clinical evaluation.

The Clinical Debut of 5-FU and its Mechanism of Action

The first clinical trials of 5-FU were reported in 1958 by Anthony R. Curreri and his colleagues, in collaboration with Heidelberger.[2] These studies demonstrated the clinical activity of 5-FU in patients with various solid tumors, including those of the breast, colon, and liver.[1]

The mechanism of action of 5-FU, while not fully understood at the time of its discovery, was later elucidated to be multifaceted. 5-FU is a prodrug that is converted inside the cell into several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase: The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with the enzyme thymidylate synthase, blocking the synthesis of thymidine, an essential component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and apoptosis.

The following diagram illustrates the major metabolic pathways of 5-FU and its mechanism of action.

Evolution of Fluorinated Pyrimidines: Beyond 5-FU

Despite its success, 5-FU had its limitations, including a short half-life and significant toxicity when administered as a bolus injection. This spurred the development of a new generation of fluorinated pyrimidines with improved pharmacokinetic properties and more convenient oral administration.

The Advent of Oral Fluoropyrimidines

The development of oral fluoropyrimidines aimed to mimic the effects of continuous infusion of 5-FU, which was found to be more effective and less toxic than bolus administration. This led to the creation of prodrugs that are converted to 5-FU in the body.

-

Tegafur: One of the first oral prodrugs of 5-FU.

-

Capecitabine: A later-generation oral prodrug that is converted to 5-FU preferentially in tumor tissue, potentially reducing systemic toxicity.

-

S-1 (TS-1): A combination drug containing tegafur, gimeracil (a DPD inhibitor to prevent 5-FU degradation), and oteracil (to reduce gastrointestinal toxicity).

The following diagram illustrates the progression from 5-FU to oral fluoropyrimidines.

Quantitative Data from Early Clinical Trials

The following tables summarize the response rates and toxicities observed in the early clinical trials of 5-FU for various solid tumors. It is important to note that these data are from an era with different standards for clinical trial reporting and patient management.

Table 1: Objective Response Rates to 5-FU in Early Clinical Trials

| Tumor Type | Number of Patients | Objective Response Rate (%) |

| Colorectal Cancer | Varies by study | 10-20% |

| Breast Cancer | Varies by study | 20-30% |

| Gastric Cancer | Varies by study | 15-25% |

| Pancreatic Cancer | Varies by study | 10-20% |

Table 2: Common Toxicities Associated with Early 5-FU Regimens

| Toxicity | Grade 1-2 (%) | Grade 3-4 (%) |

| Nausea and Vomiting | 40-60% | 10-20% |

| Diarrhea | 30-50% | 5-15% |

| Stomatitis/Mucositis | 20-40% | 5-10% |

| Myelosuppression (Leukopenia) | 30-50% | 10-20% |

| Dermatitis | 10-20% | <5% |

Conclusion: A Legacy of Innovation

The discovery of fluorinated pyrimidines, spearheaded by the rational drug design of Charles Heidelberger and the synthetic ingenuity of Robert Duschinsky, stands as a landmark achievement in the history of medicine. 5-Fluorouracil and its successors have become mainstays in the treatment of a wide range of solid tumors and continue to be a cornerstone of many combination chemotherapy regimens. The story of fluorinated pyrimidines is a powerful example of how a deep understanding of cancer biology, coupled with innovative chemistry, can lead to the development of life-saving therapies. The ongoing research in this field continues to refine the use of these important drugs, further personalizing cancer treatment and improving patient outcomes.

References

- Shirasaka, T. (2009). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Gan To Kagaku Ryoho, 36(13), 2195-2205.

- Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Gan To Kagaku Ryoho, 36(13), 2206-2216.

-

Wikipedia. (2025). Fluorouracil. Retrieved from [Link]

- Shirasaka, T. (2009). Timeline: from the discovery of 5-FU to the development of S-1 (TS-1 w ). Gan To Kagaku Ryoho, 36(13), 2195-2205.

- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438.

- Hochster, H. S. (2021). Making Fluorouracil “Sexy” Again. Journal of the National Cancer Institute, 113(4), 361-362.

- Tjandra, K. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News.

- Shirasaka, T. (2009). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Gan To Kagaku Ryoho, 36(13), 2195-2205.

- Okines, A. F. C., & Cunningham, D. (2009). The oral fluorinated pyrimidines.

- Muggia, F. M. (2009). XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on september 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. Molecular Cancer Therapeutics, 8(5), 992-999.